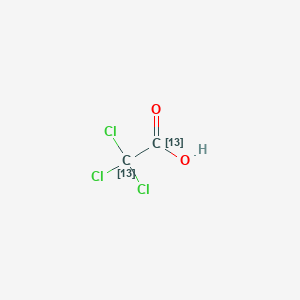

Acide trichloroacétique-13C2 (2,2,2) (Contient 3,5 % non marqué)

Vue d'ensemble

Description

2,2,2-Trichloro-acetic Acid-13C2 (Containing 3.5 percent unlabeled) is a stable isotope-labeled compound used extensively in scientific research. This compound is a derivative of trichloroacetic acid, where two carbon atoms are replaced with the isotope carbon-13. It is primarily used for tracing and studying metabolic pathways due to its ability to label proteins, carbohydrates, and lipids .

Applications De Recherche Scientifique

2,2,2-Trichloro-acetic Acid-13C2 is widely used in scientific research for:

Metabolic Studies: It is used to trace metabolic pathways by labeling proteins, carbohydrates, and lipids.

Proteomics: It helps in studying protein interactions and functions by labeling specific amino acids.

Pharmaceutical Research: It is used to investigate the effects of drugs on metabolic pathways.

Environmental Studies: It is employed to study the degradation and environmental impact of chlorinated compounds.

Mécanisme D'action

Target of Action

The primary target of 2,2,2-Trichloro-acetic Acid-13C2 (TCA) is proteins . It is widely used in biochemistry for the precipitation of macromolecules, such as proteins .

Mode of Action

TCA interacts with proteins, causing them to precipitate . The protein-precipitate-inducing effects of TCA are due to the three chloro groups in the molecule . It is postulated that the formation of a partially structured state in the TCA-induced unfolding pathway is responsible for the acid-induced protein precipitation .

Biochemical Pathways

It is known that tca-induced protein precipitation can affect a wide range of proteins, potentially impacting multiple biochemical pathways .

Pharmacokinetics

Given its use in laboratory settings, it is likely that its bioavailability and pharmacokinetics are influenced by factors such as concentration, ph, and temperature .

Result of Action

The primary result of TCA’s action is the precipitation of proteins . This can have various effects at the molecular and cellular level, depending on the specific proteins affected .

Action Environment

The action, efficacy, and stability of TCA can be influenced by various environmental factors. For example, the concentration of TCA, the pH of the solution, and the temperature can all impact the extent of protein precipitation .

Analyse Biochimique

Biochemical Properties

2,2,2-Trichloro-acetic Acid-13C2 plays a significant role in biochemical reactions by attaching to proteins, carbohydrates, and lipids. This attachment process, known as “labeling,” allows scientists to monitor the metabolism of these substances. Upon binding to a target molecule, 2,2,2-Trichloro-acetic Acid-13C2 is assimilated into the cell and processed by enzymes. This enables researchers to observe the metabolic pathways of the molecule and investigate the impacts of various medications and chemicals on the body .

Cellular Effects

2,2,2-Trichloro-acetic Acid-13C2 influences various types of cells and cellular processes. It is known to induce protein precipitation, which can affect cell signaling pathways, gene expression, and cellular metabolism. The protein-precipitate-inducing effects of 2,2,2-Trichloro-acetic Acid-13C2 are attributed to the three chloro groups in the molecule . This compound can also cause changes in the structural state of proteins, leading to alterations in cellular functions .

Molecular Mechanism

The mechanism of action of 2,2,2-Trichloro-acetic Acid-13C2 involves its ability to induce protein precipitation. This process is facilitated by the formation of a partially structured state in the protein, which is responsible for the acid-induced precipitation. The three chloro groups in 2,2,2-Trichloro-acetic Acid-13C2 play a crucial role in this mechanism . Additionally, this compound can interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,2-Trichloro-acetic Acid-13C2 can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that the protein-precipitate-inducing effects of 2,2,2-Trichloro-acetic Acid-13C2 are time-dependent, with the formation of a “sticky” partial structured state in the protein being a key factor . Long-term effects on cellular function have also been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2,2,2-Trichloro-acetic Acid-13C2 vary with different dosages in animal models. At lower doses, this compound can effectively label biomolecules without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include severe burning, inflammation, or tenderness . It is important to determine the appropriate dosage to avoid any harmful effects while achieving the desired labeling.

Metabolic Pathways

2,2,2-Trichloro-acetic Acid-13C2 is involved in various metabolic pathways. Its ability to attach to proteins, carbohydrates, and lipids allows researchers to monitor the metabolism of these substances. This compound is processed by enzymes within the cell, enabling the observation of metabolic flux and changes in metabolite levels . The labeling process facilitated by 2,2,2-Trichloro-acetic Acid-13C2 is crucial for studying the impacts of different medications and chemicals on metabolic pathways .

Transport and Distribution

The transport and distribution of 2,2,2-Trichloro-acetic Acid-13C2 within cells and tissues are essential for its function. This compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins, which influence its localization and accumulation within the cell . Understanding the transport and distribution mechanisms of 2,2,2-Trichloro-acetic Acid-13C2 is important for optimizing its use in biochemical research.

Subcellular Localization

2,2,2-Trichloro-acetic Acid-13C2 exhibits specific subcellular localization, which affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of 2,2,2-Trichloro-acetic Acid-13C2 is crucial for its role in labeling and monitoring biochemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2,2-Trichloro-acetic Acid-13C2 can be synthesized through the chlorination of acetic acid in the presence of a suitable catalyst such as red phosphorus

CH3COOH+3Cl2→CCl3COOH+3HCl

Another method involves the oxidation of trichloroacetaldehyde .

Industrial Production Methods

Industrial production of 2,2,2-Trichloro-acetic Acid-13C2 typically involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of isotopically labeled carbon sources is crucial in this process to achieve the desired labeling .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trichloro-acetic Acid-13C2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trichloroacetate salts.

Reduction: Reduction reactions can convert it to less chlorinated acetic acids.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include chlorine, red phosphorus, and various nucleophiles. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include trichloroacetate salts, dichloroacetic acid, and other substituted acetic acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trichloroacetic Acid: The parent compound, widely used in biochemistry and environmental studies.

Dichloroacetic Acid: A less chlorinated analogue with similar applications.

Trifluoroacetic Acid: A fluorinated analogue used in similar research applications.

Uniqueness

2,2,2-Trichloro-acetic Acid-13C2 is unique due to its isotopic labeling, which allows for precise tracing and study of metabolic pathways. This makes it particularly valuable in research settings where understanding the detailed mechanisms of biochemical processes is crucial .

Activité Biologique

2,2,2-Trichloroacetic acid (TCA) is a chlorinated derivative of acetic acid, widely recognized for its biological activity in various fields, including biochemistry, dermatology, and toxicology. Its chemical structure consists of three chlorine atoms replacing the hydrogen atoms in acetic acid, making it a potent agent for protein precipitation and a caustic substance in medical applications.

- Chemical Formula : CCl₃COOH

- Molecular Weight : 163.39 g/mol

- Physical State : Colorless liquid

- Solubility : Soluble in water and organic solvents

1. Biochemical Applications

TCA is primarily utilized in biochemistry for the precipitation of macromolecules such as proteins, DNA, and RNA. This property is essential for various analytical techniques, including:

- Protein Purification : TCA effectively precipitates proteins from solutions, facilitating their isolation and study.

- Nucleic Acid Precipitation : It is used to concentrate nucleic acids from biological samples.

| Application | Description |

|---|---|

| Protein Precipitation | Isolates proteins from complex mixtures |

| Nucleic Acid Isolation | Concentrates DNA/RNA for further analysis |

2. Medical Uses

TCA has significant medical applications, particularly in dermatology:

- Chemical Peels : Used in cosmetic treatments to improve skin texture by removing the outer layers of skin.

- Wart Removal : Effective in the chemoablation of warts and other benign lesions.

A study evaluated the efficacy of TCA injections for conjunctival inclusion cysts. In this prospective case series involving ten patients, all cases were successfully treated without recurrence after an average follow-up period of 18 months .

3. Toxicological Profile

While TCA has beneficial uses, it also poses several health risks:

- Skin Irritation : Causes severe burns and eye damage upon contact.

- Carcinogenic Potential : Animal studies have indicated a dose-related increase in liver tumors when exposed to TCA over extended periods .

| Toxicity Concern | Description |

|---|---|

| Skin Burns | Severe irritation leading to burns |

| Carcinogenicity | Linked to liver tumors in animal studies |

Case Study 1: Efficacy in Dermatological Treatments

A clinical trial assessed the effectiveness of TCA for treating post-inflammatory hyperpigmentation (PIH) induced by acne. The study involved topical application of bakuchiol versus a vehicle control on TCA-induced PIH lesions. Results showed significant improvement in PIH severity with bakuchiol treatment compared to controls (p < 0.05) over a 28-day period .

Case Study 2: Safety Profile Evaluation

A review of safety data highlighted that while adverse reactions such as burning and erythema are common with higher concentrations of TCA (up to 100%), these effects are manageable and typically occur in clinical settings . The FDA has noted that TCA's safety profile remains consistent across various applications .

Research Findings

Recent literature emphasizes the dual nature of TCA's biological activity:

- Therapeutic Efficacy : Demonstrated effectiveness as a chemical peeling agent and wart treatment.

- Safety Concerns : Potential for severe skin reactions and carcinogenic effects necessitates careful handling and application.

Propriétés

IUPAC Name |

2,2,2-trichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJBWRMUSHSURL-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.